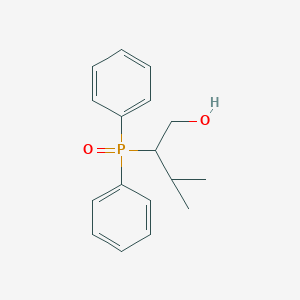
2-(Diphenylphosphoryl)-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-3-methylbutan-1-ol is an organic compound that features a diphenylphosphoryl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol typically involves the reaction of diphenylphosphoryl chloride with 3-methylbutan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphoryl group can be reduced to a phosphine oxide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-(Diphenylphosphoryl)-3-methylbutanal or 2-(Diphenylphosphoryl)-3-methylbutanone.
Reduction: Formation of 2-(Diphenylphosphoryl)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various chemical reactions, such as phosphorylation and dephosphorylation, which are crucial in cellular signaling and metabolic processes. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl chloride: A precursor used in the synthesis of 2-(Diphenylphosphoryl)-3-methylbutan-1-ol.
Diphenylphosphoryl azide: Another phosphoryl-containing compound with different reactivity and applications.
2-(Diphenylphosphoryl)ethanol: A structurally similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific combination of a diphenylphosphoryl group and a butanol backbone. This structure imparts distinct chemical properties, such as its ability to undergo various reactions and form stable complexes. Its versatility in scientific research and industrial applications further highlights its uniqueness compared to similar compounds.
Propriétés
Numéro CAS |
89841-30-5 |
|---|---|
Formule moléculaire |
C17H21O2P |
Poids moléculaire |
288.32 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-3-methylbutan-1-ol |
InChI |
InChI=1S/C17H21O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3 |
Clé InChI |
GFEQCYZLYPZQPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


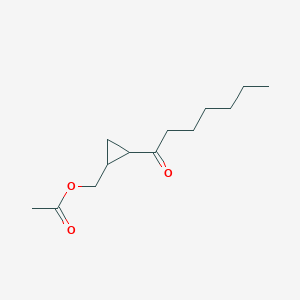
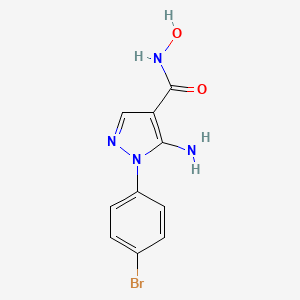
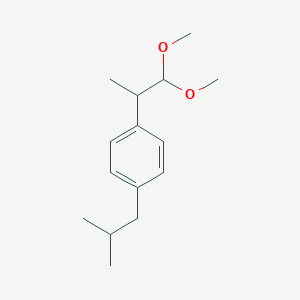
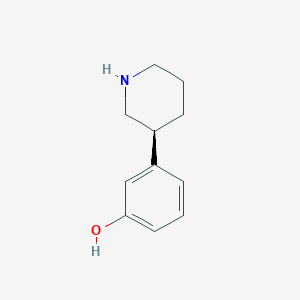

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)

![5-Bromo-3-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]thiophene](/img/structure/B14386662.png)

amino}-L-alanine](/img/structure/B14386679.png)
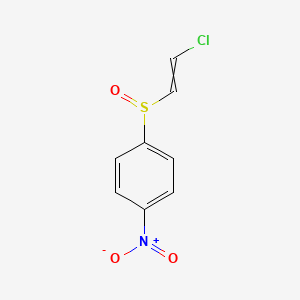
![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

![1,1'-[(3-Methyl-4-nitro-1,2-phenylene)bis(methylene)]bis(3-chloro-2-nitrobenzene)](/img/structure/B14386713.png)
